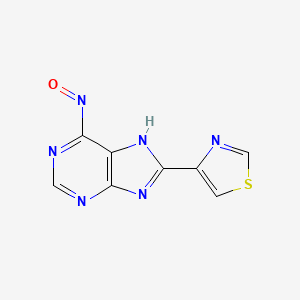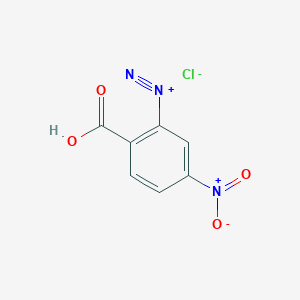![molecular formula C11H20ClNO B14489614 1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride CAS No. 64603-88-9](/img/structure/B14489614.png)
1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride is a chemical compound with a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and applications in medicinal chemistry. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone typically involves the cycloaddition reactions of N-substituted azepines catalyzed by transition metal complexes . The reaction conditions often include specific temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and specific solvents like acetone or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like ether or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and solvents like water or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols, and substitution may result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors . These interactions can modulate neurotransmitter release and influence various physiological processes. The compound’s unique structure allows it to bind selectively to these targets, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Methyl-9-azabicyclo[4.2.1]nonan-3-one
- 9-azabicyclo[4.2.1]nonan-2-ol hydrochloride
- Ethanone, 1-(9-azabicyclo[4.2.1]non-2-en-2-yl)-
Uniqueness
1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride stands out due to its specific substitution pattern and the presence of the ethanone group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
64603-88-9 |
|---|---|
Molekularformel |
C11H20ClNO |
Molekulargewicht |
217.73 g/mol |
IUPAC-Name |
1-(9-methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C11H19NO.ClH/c1-8(13)10-5-3-4-9-6-7-11(10)12(9)2;/h9-11H,3-7H2,1-2H3;1H |
InChI-Schlüssel |
LFQBBBAVDWZIKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCCC2CCC1N2C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
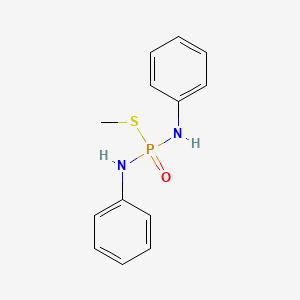
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
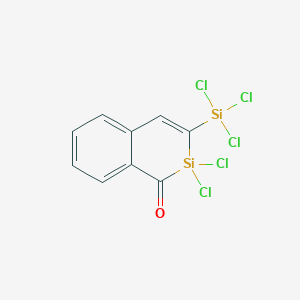
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)
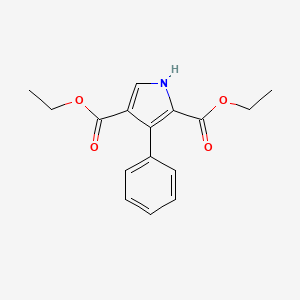

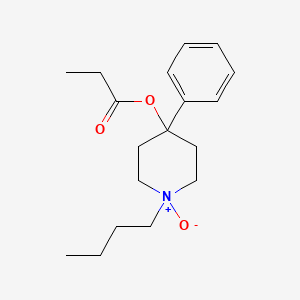
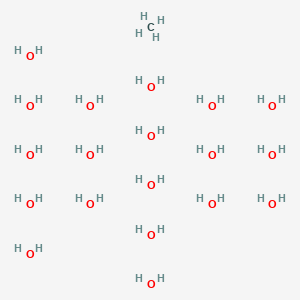
![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
